Coniferaldehyde

概要

説明

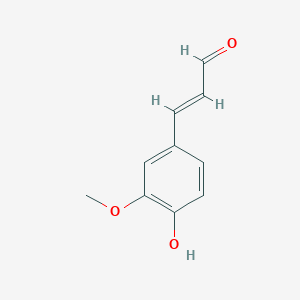

フェルアルデヒドは、コニフェリルアルデヒドとしても知られており、シンナムアルデヒド類に属する天然有機化合物です。シンナムアルデヒド構造の4位にヒドロキシ基、3位にメトキシ基が存在することが特徴です。フェルアルデヒドは、ポリフェノールの分解生成物であり、伝統的な薬や健康食品に使用される植物など、さまざまな植物に含まれています。 抗炎症作用、抗酸化作用、抗菌作用があることで知られています .

準備方法

合成経路と反応条件

フェルアルデヒドは、いくつかの方法で合成できます。

コニフェリルアルコールの酸化: コニフェリルアルコールは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化して、フェルアルデヒドを生成することができます.

コニフェリル酸の還元: コニフェリル酸は、水素化リチウムアルミニウムなどの還元剤を用いて還元して、フェルアルデヒドを生成することができます.

リグニンの開裂: フェルアルデヒドは、植物の細胞壁に存在する複雑なポリマーであるリグニンの開裂中に分解生成物として得ることもできます.

工業的製造方法

フェルアルデヒドの工業的製造は、通常、リグニンを豊富に含む植物源からの抽出と精製を伴います。このプロセスには以下が含まれます。

抽出: 植物材料を溶媒抽出にかけ、リグニンを分離します。

加水分解: 抽出されたリグニンを酸性またはアルカリ性条件下で加水分解して、ポリマーを分解し、フェルアルデヒドを放出します。

化学反応の分析

Biosynthetic Reactions

Coniferaldehyde serves as a central intermediate in lignin and flavonoid biosynthesis:

(a) Hydroxylation to Sinapaldehyde

In Liquidambar styraciflua (sweetgum), this compound undergoes hydroxylation at the C5 position via coniferyl aldehyde 5-hydroxylase (CA5H) , producing sinapaldehyde. This reaction is essential for syringyl lignin synthesis .

(b) Reduction to Coniferyl Alcohol

Dehydrogenases reduce this compound to coniferyl alcohol, a monolignol precursor for lignin polymerization :

Oxidation Reactions

This compound reacts with oxidizing agents, leading to side-chain cleavage:

(a) Reaction with Hydrogen Peroxide (H₂O₂)

In acidic conditions, H₂O₂ cleaves this compound’s α,β- or β,γ-bonds, yielding vanillin (4-hydroxy-3-methoxybenzaldehyde) and glyoxylic acid :

(b) Reaction with Peracetic Acid (CH₃COOOH)

Peracetic acid oxidizes this compound more efficiently than H₂O₂, producing 5-carboxyvanillin and 2-methoxyhydroquinone as major products .

| Oxidizing Agent | Major Products | Yield |

|---|---|---|

| H₂O₂ | Vanillin, Glyoxylic Acid | 40–50% |

| CH₃COOOH | 5-Carboxyvanillin, 2-Methoxyhydroquinone | 65–75% |

Glycosylation

This compound forms β-D-glucosides via enzymatic glycosylation. In Balanophora japonica, UDP-glucosyltransferase catalyzes this reaction, yielding This compound glucoside (C₁₆H₂₀O₈) :

Key Properties of this compound Glucoside

Polymerization in Lignin Formation

This compound residues incorporate into lignin via radical coupling mechanisms. In situ studies using the Wiesner test (phloroglucinol/HCl) reveal that this compound integrates into lignin polymers at both terminal and internal positions, influencing cell wall mechanical properties . Genetic disruptions in Arabidopsis thaliana alter this compound accumulation patterns, confirming cell type-specific regulation of its polymerization .

Radioprotective Activity

This compound activates heat shock factor 1 (HSF1) by phosphorylating Ser326 via ERK1/2 signaling. This upregulates protective heat shock proteins (HSP27, HSP70), mitigating radiation-induced apoptosis in normal cells .

Experimental Findings

-

In vitro : CA pretreatment reduced IR-induced PARP cleavage by 45% (p < 0.01) .

-

In vivo : this compound decreased IR-induced bone marrow cell death by 56% in murine models .

Analytical Detection Methods

This compound is identified using:

科学的研究の応用

Neuroprotective Effects

Coniferaldehyde has been studied for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). Research indicates that CFA can enhance neuronal viability and exhibit strong neuroprotective effects against mitochondrial dysfunction and amyloid-beta (Aβ) toxicity.

- Study Overview : In a study using the APP/PS1 mouse model of AD, CFA was administered at a dosage of 0.2 mmol kgd. Results showed significant reductions in Aβ deposits and improvements in learning and memory capabilities among treated mice. The mechanism was linked to the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

| Parameter | Control Group | CFA Treatment Group |

|---|---|---|

| Aβ Deposits (μg/g brain tissue) | 50 ± 5 | 10 ± 2 |

| Learning & Memory Score | 30 ± 3 | 70 ± 5 |

Anti-Inflammatory Properties

CFA has shown promise as an anti-inflammatory agent. It inhibits inflammatory responses mediated by leptomeningeal cells, which are implicated in neuroinflammation and neurodegenerative diseases.

- Mechanism of Action : The inhibition occurs through suppression of the JAK2/STAT signaling pathway, which is crucial for transmitting inflammatory signals from immune cells to brain-resident microglia . This finding suggests that CFA could be beneficial in developing treatments for conditions characterized by chronic inflammation.

Radiation Protection

This compound has been explored for its protective effects against radiation-induced damage. Studies indicate that it can induce heat shock factor 1 (HSF1), which helps protect normal cells from damage caused by ionizing radiation or chemotherapy.

- Research Findings : In vitro experiments demonstrated that CFA significantly reduced cell death and DNA damage in normal cells exposed to radiation, suggesting its potential as a radioprotective agent .

Cartilage Protection

Recent studies have investigated the role of CFA in preventing articular cartilage destruction, particularly in osteoarthritis (OA). CFA appears to activate the Nrf2/HO-1 signaling pathway, which is known to confer protective effects on cartilage.

- Experimental Results : In murine models of OA, CFA treatment led to decreased markers of cartilage degradation and improved joint function compared to untreated controls .

Pharmacological Insights

This compound's pharmacological properties extend beyond neuroprotection and anti-inflammation. It has been identified as a compound with potential applications in various medicinal formulations due to its low toxicity and favorable safety profile.

作用機序

フェルアルデヒドは、さまざまな分子標的や経路を通じて効果を発揮します。

抗炎症作用: 核因子κB(NF-κB)とc-Jun N末端キナーゼ(JNK)経路の活性化を阻害し、炎症性サイトカインの産生を減少させます.

抗酸化作用: フリーラジカルを捕捉し、抗酸化酵素の活性を高めることで酸化ストレスを軽減します.

抗菌作用: 微生物の細胞膜を破壊し、細菌や真菌の増殖を阻害します.

類似化合物の比較

フェルアルデヒドは、シンナムアルデヒドなど、他のシンナムアルデヒドと類似しています。

シンナムアルデヒド: フェルアルデヒドに存在するヒドロキシ基とメトキシ基を欠いており、化学的性質と生物学的活性が異なります.

バニリン: メトキシ基を含んでいますが、ヒドロキシ基を欠いているため、フェルアルデヒドよりも抗酸化作用が弱くなります.

シリンガアルデヒド: ヒドロキシ基とメトキシ基の両方を含んでいますが、これらの基が芳香環上の位置が異なるため、反応性と用途が異なります.

フェルアルデヒドは、官能基のユニークな組み合わせにより、化学的および生物学的特性が異なる汎用性の高い化合物となっています。

類似化合物との比較

Ferulaldehyde is similar to other cinnamaldehydes, such as:

Cinnamaldehyde: Lacks the hydroxy and methoxy groups present in ferulaldehyde, resulting in different chemical properties and biological activities.

Vanillin: Contains a methoxy group but lacks the hydroxy group, making it less effective as an antioxidant compared to ferulaldehyde.

Syringaldehyde: Contains both hydroxy and methoxy groups but differs in the position of these groups on the aromatic ring, leading to variations in reactivity and applications.

Ferulaldehyde’s unique combination of functional groups makes it a versatile compound with distinct chemical and biological properties.

生物活性

Coniferaldehyde (CFA) is a phenolic compound predominantly found in various plants, particularly in the essential oils of coniferous trees. It is recognized for its diverse biological activities, including neuroprotective, anti-inflammatory, and anti-carcinogenic effects. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD).

- Mechanism of Action : this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 leads to increased expression of antioxidant enzymes and enhances mitochondrial function, thereby promoting neuronal viability .

- Research Findings : In a study involving an APP/PS1 mouse model of Alzheimer's disease, administration of CFA significantly improved learning and memory capabilities while reducing amyloid-beta (Aβ) deposits in the brain. The treatment resulted in a notable decrease in toxic soluble Aβ peptides and preserved neuronal integrity .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects through its action on immune cells.

- Cellular Studies : In RAW264.7 macrophage cells, CFA inhibited lipopolysaccharide (LPS)-induced apoptosis via the PKC α/β II/Nrf-2/HO-1 dependent pathway. This suggests its potential in managing inflammatory conditions by modulating macrophage activity .

- Case Study : In a murine model of osteoarthritis, CFA treatment reduced the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines such as IL-1 and IL-6, indicating its therapeutic potential against joint inflammation .

Anticancer Potential

The compound also shows promise in cancer research.

- In Vitro Studies : this compound has demonstrated anti-proliferative activity against various cancer cell lines. For instance, it was found to inhibit cell proliferation in HeLa cells with an IC50 value that indicates significant potency compared to standard chemotherapy agents .

- Mechanism : The anticancer effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression through oxidative stress pathways and modulation of signaling cascades related to cancer cell survival .

Summary of Biological Activities

The following table summarizes the biological activities of this compound along with their respective mechanisms:

特性

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZBBWMURDFHNE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174685 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20649-42-7 | |

| Record name | trans-Coniferaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of coniferaldehyde?

A1: The molecular formula of this compound is C10H10O3 and its molecular weight is 178.18 g/mol.

Q2: How can this compound be detected and quantified in wood and pulp samples?

A2: Several methods can be used to detect and quantify this compound in wood and pulp samples. Fourier-transform Raman spectroscopy can identify specific Raman contributions at 1133 cm-1 that represent this compound structures. [] Another technique uses the Wiesner test (phloroglucinol/HCl) for the quantitative in situ analysis of this compound incorporation in lignin. []

Q3: Which spectroscopic techniques are useful for analyzing this compound and its derivatives?

A3: NMR spectroscopy, particularly 2D 1H-13C correlated NMR, is highly valuable for identifying and characterizing this compound and its derivatives in lignins. [] UV-VIS spectroscopy is also helpful for monitoring changes in this compound content during reactions or treatments, particularly in the context of lignin analysis. [, , , , ]

Q4: What is the role of this compound in lignin biosynthesis?

A4: this compound is a key intermediate in the biosynthesis of lignin, a complex phenolic polymer that strengthens and waterproofs plant cell walls. [] Traditionally considered a minor component, its significance increases in plants deficient in cinnamyl alcohol dehydrogenase (CAD), where it incorporates into lignin at higher levels. [, ]

Q5: How does CAD deficiency impact the incorporation of this compound into lignin?

A5: CAD deficiency leads to an accumulation of hydroxycinnamaldehydes, including this compound, at the expense of traditional monolignols. [, ] This results in lignins with elevated this compound levels and altered structures, often characterized by increased 8-O-4 and 8-8 coupled units. [, , ]

Q6: What are the implications of increased this compound incorporation on lignin properties and plant utilization?

A6: Lignins with elevated this compound levels tend to be less cross-linked and exhibit altered physicochemical properties. [, ] These changes can impact the degradability of plant biomass, often making it more susceptible to enzymatic hydrolysis, which is beneficial for biofuel production and pulping processes. [, , , , ]

Q7: How does this compound participate in radical coupling reactions during lignin polymerization?

A7: this compound, like traditional monolignols, undergoes radical coupling reactions mediated by enzymes like peroxidase and H2O2. [, , ] These reactions can occur between this compound units themselves or with other lignin monomers, contributing to the structural diversity of lignin.

Q8: What are the major reaction pathways of this compound with hydrogen peroxide and peracetic acid during bleaching?

A8: Both hydrogen peroxide and peracetic acid react with this compound, cleaving its side chain either between the α, β double bond or the β, γ bond. [] Peracetic acid is generally more effective due to a faster reaction rate and less likelihood of generating new chromophores. []

Q9: Can this compound be used as a precursor for the synthesis of other valuable compounds?

A9: Yes, feeding experiments with hairy root cultures demonstrate that this compound can be used as a precursor for lignan production. [] For instance, adding this compound to the culture media of Linum album hairy roots significantly enhanced the accumulation of lariciresinol and pinoresinol. []

Q10: Does this compound possess any notable biological activities?

A10: this compound exhibits several biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. [, , ] It has shown promising results in preclinical studies for its potential to ameliorate metabolic disorders and Alzheimer's disease pathology. [, , ]

Q11: How does this compound exert its neuroprotective effects in Alzheimer's disease models?

A11: this compound acts as an agonist of NF-E2-related factor 2 (Nrf2), a transcription factor involved in cellular defense mechanisms. [, ] By activating Nrf2 and its downstream targets, this compound promotes neuronal viability, enhances Aβ clearance, reduces Aβ deposits, and preserves learning and memory function in AD mouse models. [, ]

Q12: What are the potential implications of this compound's anti-platelet aggregation activity?

A12: this compound and related compounds from Cinnamomum cassia exhibit potent inhibitory effects on platelet aggregation induced by various agonists. [] This activity suggests its potential for developing treatments for cardiovascular diseases associated with platelet aggregation and thrombosis. []

Q13: What is the environmental impact of this compound released during wood processing?

A13: While this compound itself has not been extensively studied for its environmental impact, it is a natural component of wood and contributes to the chemical complexity of wood extracts and effluents generated during processing. [] Further research is needed to fully understand its fate and effects in the environment.

Q14: What analytical techniques are used to study the incorporation of this compound into lignin?

A14: A combination of techniques is employed to analyze this compound incorporation in lignin. These include:

- NMR spectroscopy: Provides detailed structural information on lignin polymers, including the presence and linkage types of this compound units. [, , , ]

- Thioacidolysis: A chemical degradation method used to quantify lignin content and determine the monomer composition, revealing the relative abundance of this compound-derived units. [, ]

- Gas chromatography-mass spectrometry (GC-MS): Enables the identification and quantification of this compound and its degradation products, especially after specific chemical treatments or pyrolysis. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。